Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate
Description
Properties
Molecular Formula |
C10H16O3 |
|---|---|
Molecular Weight |
184.23 g/mol |
IUPAC Name |
ethyl 2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carboxylate |
InChI |
InChI=1S/C10H16O3/c1-2-12-9(11)10-5-3-4-8(10)13-7-6-10/h8H,2-7H2,1H3 |
InChI Key |
BBZANISSYOEGOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC1OCC2 |
Origin of Product |
United States |
Preparation Methods
Hypervalent Iodine(III)-Mediated Oxidative Cyclization
This method employs hypervalent iodine reagents to induce tandem dehydrogenation and cycloisomerization. The synthesis begins with β-ketoesters linked to pentadiene tethers, prepared via C-alkylation of ethyl acetoacetate enolate with 2-aryl-1,4-dibromopenta-2,4-dienes.
- Alkylation : Ethyl acetoacetate (0.3 mmol) reacts with 2-aryl-1,4-dibromopenta-2,4-dienes (0.3 mmol) in ethanol using NaOEt (0.4 mmol) at reflux.
- Cyclization : The crude bromoester intermediate is treated with diacetoxyiodobenzene (PhI(OAc)₂, 0.6 mmol) and Na₂CO₃ (0.6 mmol) in refluxing ethanol for 3 hours.
- Purification : Silica gel chromatography (Et₂O/hexanes) yields the title compound as a yellow oil.
Key Data :
- Yield : 60–75% (depending on substituents).
- Advantages : One-pot process, high stereoselectivity at the bridgehead carbon.
- Limitations : Requires chromatographic purification; sensitive to substituent steric effects.
Domino Michael–O-Alkylation Followed by Oxidation
This approach involves a domino Michael addition and O-alkylation, followed by oxidation to form the furan ring.
- Michael Addition : Enolates of 1,3-dicarbonyl compounds react with α-halo-α,β-unsaturated carbonyl compounds (e.g., methyl 2-bromopropenoate) in THF using DBU as a base.
- Cyclization : Intramolecular O-alkylation forms dihydrofuran intermediates.
- Oxidation : Chemical manganese dioxide (CMD) in methylcyclohexane oxidizes dihydrofuran to furan.
- Esterification : The resulting carboxylic acid is treated with ethanol under acidic conditions to form the ethyl ester.
Key Data :
- Yield : 50–68% after oxidation.
- Advantages : Modular substrate scope; suitable for gram-scale synthesis.
- Limitations : Multi-step process; moderate yields in oxidation step.
Aldol Condensation of Succinaldehyde Derivatives
This method utilizes aldol chemistry to construct the cyclopenta[b]furan core.
- Hydrolysis : 2,5-Dimethoxytetrahydrofuran is heated in water to generate succinaldehyde.
- Aldol Reaction : Succinaldehyde undergoes base-catalyzed aldol condensation with ethyl acetoacetate in THF or toluene.
- Cyclization : Acidic workup promotes cyclization to form the bicyclic structure.
Key Data :
- Yield : 45–55%.
- Advantages : Avoids harsh oxidants; uses readily available starting materials.
- Limitations : Requires precise control of reaction conditions to prevent polymerization.
Multi-Step Synthesis via Cyclopentane Ring Formation
This route involves sequential ring construction and functionalization.
- Cyclopentane Formation : Diels-Alder reaction of dienes with electron-deficient dienophiles forms the cyclopentane ring.
- Furan Introduction : Oxidation of a dihydrofuran intermediate (e.g., using DDQ or CMD) generates the furan moiety.
- Esterification : The carboxylic acid intermediate is esterified with ethanol via Fischer esterification (H₂SO₄ catalyst).
Key Data :
- Yield : 30–40% over three steps.
- Advantages : High purity; adaptable to diverse analogues.
- Limitations : Low overall yield due to multiple steps.
Esterification of the Corresponding Carboxylic Acid
This method starts with the preformed carboxylic acid derivative.
- Synthesis of Acid : Cyclopenta[b]furan-3a-carboxylic acid is prepared via hydrolysis of nitriles or oxidation of alcohols.
- Esterification : The acid reacts with ethanol in the presence of H₂SO₄ or DCC/DMAP to form the ethyl ester.
Key Data :
- Yield : 85–90% for esterification step.
- Advantages : High efficiency for final step; scalable.
- Limitations : Requires pre-synthesized acid, which may involve complex steps.
Comparative Analysis of Methods
| Method | Key Reagents | Yield | Complexity | Stereoselectivity |
|---|---|---|---|---|
| Hypervalent Iodine(III) | PhI(OAc)₂, Na₂CO₃ | 60–75% | Moderate | High |
| Domino Michael–Oxidation | DBU, CMD | 50–68% | High | Moderate |
| Aldol Condensation | Succinaldehyde, ethyl acetoacetate | 45–55% | Low | Low |
| Multi-Step Synthesis | Dienophiles, DDQ | 30–40% | Very High | High |
| Esterification | H₂SO₄, DCC/DMAP | 85–90%* | Low | N/A |
*Yield for esterification step only.
Chemical Reactions Analysis
Types of Reactions
Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Derivatives
The following table summarizes key structural and molecular differences between ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate and related compounds:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Purity |
|---|---|---|---|---|---|
| This compound | 2126159-47-3 | C₁₀H₁₄O₃ | 182.2 | Bicyclic cyclopenta[b]furan, ethyl ester | ≥95% |
| Ethyl 6a-methoxy-hexahydro-2H-cyclopenta[b]furan-3a-carboxylate | Not provided | Not explicitly stated* | — | Methoxy substituent at 6a position | 95% |
| Ethyl 2-oxocyclopentanecarboxylate | 517-23-7 | C₈H₁₂O₃ | 156.18 | Monocyclic cyclopentanone, ethyl ester | — |
| 3-Acetyldihydrofuran-2(3H)-one | 570-08-1 | C₆H₈O₃ | 128.13 | Dihydrofuranone ring, acetyl group | — |
*Inferred molecular formula for the methoxy derivative: C₁₁H₁₆O₄ (based on addition of -OCH₃ to the parent compound).
Key Observations:
Cyclic Framework: The parent compound features a bicyclic hexahydro-cyclopenta[b]furan system, which enhances steric hindrance and rigidity compared to monocyclic analogs like ethyl 2-oxocyclopentanecarboxylate .
Functional Groups :
- The ethyl ester group in the parent compound is critical for its role as a synthetic intermediate, enabling further derivatization (e.g., hydrolysis to carboxylic acids).
- 3-Acetyldihydrofuran-2(3H)-one lacks an ester group but contains a ketone, making it more reactive toward nucleophilic additions .
Molecular Weight and Applications :
- Higher molecular weight in the parent compound (182.2 g/mol vs. 156.18 g/mol for ethyl 2-oxocyclopentanecarboxylate) suggests differences in volatility and chromatographic behavior .
- The methoxy derivative’s increased polarity (due to -OCH₃) may improve aqueous solubility, a property valuable in drug design .
Spectroscopic Data:
Biological Activity
Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate is a chemical compound that has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentafuran structure characterized by a fused ring system. The molecular formula is with a molecular weight of approximately 214.3 g/mol. The compound includes a methoxy group at the 6a position and an ethyl ester functional group, which contribute to its chemical reactivity and potential biological activity.
Structural Comparison
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Ethyl 5-methoxy-tetrahydrofuran-2-carboxylate | Tetrahydrofuran derivative | Lacks the bicyclic structure but retains a carboxylate group |
| Methyl 6-methoxy-cyclopentane-1-carboxylate | Cyclopentane derivative | Contains a methyl group instead of an ethyl group |
| Propyl 7-methoxy-bicyclo[4.4.0]decane-1-carboxylic acid | Bicyclic compound | Features a different ring size and additional functional groups |
The biological activity of this compound is primarily attributed to its interactions with various biomolecules, including enzymes and receptors. Its unique stereochemistry and functional groups allow it to participate in diverse biochemical pathways, potentially leading to specific physiological effects. Research indicates that the compound may influence cellular processes such as apoptosis, cell proliferation, and inflammation.
Pharmacological Studies
Recent studies have investigated the pharmacological properties of this compound, highlighting its potential therapeutic applications:
- Anticonvulsant Activity : In animal models, compounds similar to this compound have shown anticonvulsant properties. For instance, a related compound demonstrated an ED50 (effective dose for 50% of the population) lower than ethosuximide, suggesting superior efficacy in seizure control .
- Neurotropic Effects : Studies on neurotrophic activity indicate that derivatives of this compound enhance neurite outgrowth in neuronal cultures, suggesting potential applications in neurodegenerative diseases .
Case Study 1: Anticonvulsant Screening
A recent study evaluated several derivatives of cyclopentafuran compounds for their anticonvulsant properties. The results indicated that compounds with structural similarities to this compound exhibited significant anticonvulsant effects with favorable safety profiles.
Case Study 2: Neuroprotective Effects
Research conducted on rat cortical neurons demonstrated that exposure to this compound resulted in enhanced neurite outgrowth compared to control groups treated with ethanol. This suggests that the compound may possess neuroprotective properties that could be beneficial in treating neurodegenerative conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
